molecular formula C14H4Cl4O4 B12004230 1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione CAS No. 34234-10-1

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione

Cat. No.: B12004230
CAS No.: 34234-10-1
M. Wt: 378.0 g/mol
InChI Key: WABFZNNQLRGYNF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by four chlorine atoms at positions 1–4 and hydroxyl groups at positions 5 and 7. The 9,10-dione backbone confers redox activity, while the electron-withdrawing chlorine substituents enhance thermal stability and alter electronic properties compared to hydroxylated or amino-substituted analogs .

Properties

CAS No.

34234-10-1

Molecular Formula

C14H4Cl4O4

Molecular Weight

378.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H

InChI Key

WABFZNNQLRGYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis:: 1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione using various oxidants. For example, alkylamines can react with 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .

Industrial Production:: Unfortunately, detailed industrial production methods for tetrachloroquinone are not widely available. it is typically prepared in research laboratories or small-scale settings.

Chemical Reactions Analysis

Reactivity:: Tetrachloroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert tetrachloroquinone to its corresponding quinone form.

    Reduction: Reduction with hydrazine or other reducing agents can yield the dihydroxyanthracene precursor.

    Substitution: Chlorination reactions can introduce additional chlorine atoms.

Major Products:: The major products formed during these reactions include different derivatives of anthracene, such as dihydroxyanthracenes and chlorinated anthraquinones.

Scientific Research Applications

Tetrachloroquinone finds applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The precise mechanism by which tetrachloroquinone exerts its effects remains an area of ongoing research. It likely interacts with cellular components, affecting redox processes and potentially influencing gene expression.

Comparison with Similar Compounds

Key Observations:

  • Chlorination vs. Hydroxylation: The tetrachloro derivative exhibits stronger electron-withdrawing effects than hydroxylated analogs (e.g., natural anthraquinones), which may enhance oxidative stability but reduce solubility .

Biological Activity

1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione (CAS Number: 34234-10-1) is a synthetic compound derived from anthraquinone. Its structure includes multiple chlorine substituents and hydroxyl groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H6Cl4O2C_{14}H_6Cl_4O_2, with a molecular weight of approximately 357.00 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC14H6Cl4O2C_{14}H_6Cl_4O_2
Molecular Weight357.00 g/mol
CAS Number34234-10-1
LogP5.795

Anticancer Properties

Research indicates that compounds related to anthraquinones exhibit significant anticancer activity. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound may trigger apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. A notable study demonstrated that anthraquinone derivatives could decrease Bcl-2 levels while increasing Bax levels in cancer cell lines, leading to enhanced apoptosis .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens:

  • In Vitro Studies : In laboratory settings, anthraquinone derivatives have demonstrated inhibitory effects on bacterial growth. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes .

Antidiabetic Effects

Emerging evidence suggests that anthraquinones may also possess antidiabetic properties:

  • Mechanism : These compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating glucose transporters and improving pancreatic function .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study focused on the effects of anthraquinone derivatives on human leukemia cell lines found that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy :
    • In a comparative study of various anthraquinone derivatives against common bacterial strains (e.g., E. coli, S. aureus), 1,2,3,4-tetrachloro derivatives exhibited superior antimicrobial activity compared to other tested compounds .
  • Antidiabetic Mechanisms :
    • Research involving diabetic rat models showed that administration of anthraquinone derivatives resulted in reduced blood glucose levels and improved lipid profiles through enhanced insulin signaling pathways .

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